1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)azetidine-3-carboxylic acid
Overview
Description
1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)azetidine-3-carboxylic acid is a heterocyclic compound with a molecular formula of C10H13N3O3S This compound is characterized by the presence of a pyrimidine ring substituted with methoxy and methylthio groups, and an azetidine ring attached to a carboxylic acid group
Mechanism of Action
Target of Action
Similar compounds have been used in suzuki–miyaura coupling reactions , which suggests that this compound might interact with palladium catalysts or organoboron reagents.
Mode of Action
In the context of suzuki–miyaura coupling reactions, the compound might participate in electronically divergent processes with the metal catalyst . Oxidative addition could occur with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
In the context of suzuki–miyaura coupling reactions, the compound might be involved in the formation of carbon–carbon bonds , which is a fundamental process in organic synthesis and can affect a wide range of biochemical pathways.
Result of Action
The compound’s potential involvement in suzuki–miyaura coupling reactions suggests that it could contribute to the formation of carbon–carbon bonds, which are crucial in the synthesis of a wide range of organic compounds.
Action Environment
Suzuki–miyaura coupling reactions are known for their mild and functional group tolerant reaction conditions , suggesting that the compound might exhibit stable performance under a variety of environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)azetidine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine ring, followed by the introduction of the methoxy and methylthio substituents. The azetidine ring is then formed through cyclization reactions, and finally, the carboxylic acid group is introduced.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)azetidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)azetidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)azetidine-3-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)azetidine-3-sulfonic acid: Contains a sulfonic acid group instead of a carboxylic acid.
Uniqueness
1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)azetidine-3-carboxylic acid is unique due to its specific combination of functional groups, which can impart distinct chemical reactivity and biological activity. The presence of both methoxy and methylthio groups on the pyrimidine ring, along with the azetidine ring, makes it a versatile compound for various applications.
Properties
IUPAC Name |
1-(6-methoxy-2-methylsulfanylpyrimidin-4-yl)azetidine-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3S/c1-16-8-3-7(11-10(12-8)17-2)13-4-6(5-13)9(14)15/h3,6H,4-5H2,1-2H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UALMWMCWESEAGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)N2CC(C2)C(=O)O)SC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701152308 | |
Record name | 3-Azetidinecarboxylic acid, 1-[6-methoxy-2-(methylthio)-4-pyrimidinyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701152308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1353977-93-1 | |
Record name | 3-Azetidinecarboxylic acid, 1-[6-methoxy-2-(methylthio)-4-pyrimidinyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1353977-93-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Azetidinecarboxylic acid, 1-[6-methoxy-2-(methylthio)-4-pyrimidinyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701152308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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